Cas no 2248258-25-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate is a specialized chemical intermediate used in peptide synthesis and pharmaceutical research. The compound features a phthalimido (1,3-dioxo-isoindoline) protecting group, which enhances stability during synthetic processes, and a tert-butoxycarbonyl (Boc) group for selective amine protection. The indole moiety provides a versatile handle for further functionalization, making it valuable in the synthesis of biologically active molecules. Its well-defined structure ensures high purity and reproducibility in complex reactions. This intermediate is particularly useful in solid-phase peptide synthesis (SPPS) and the development of indole-containing therapeutics, offering controlled deprotection and efficient coupling under standard conditions.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate structure
2248258-25-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate
CAS No:2248258-25-3
MF:C24H23N3O6
MW:449.455926179886
CID:5923289
PubChem ID:165728546
Update Time:2025-05-24

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 2248258-25-3
    • EN300-6522282
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate
    • Inchi: 1S/C24H23N3O6/c1-24(2,3)32-23(31)26-19(13-14-8-9-15-10-11-25-18(15)12-14)22(30)33-27-20(28)16-6-4-5-7-17(16)21(27)29/h4-12,19,25H,13H2,1-3H3,(H,26,31)
    • InChI Key: OCRVPFNYSZUZHB-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)CC1=CC=C2C=CNC2=C1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 449.15868546g/mol
  • Monoisotopic Mass: 449.15868546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 770
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 118Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate (CAS No: 2248258-25-3)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate, identified by its CAS number 2248258-25-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused heterocyclic rings and functional groups that contribute to its unique chemical properties and biological activities. The presence of multiple reactive sites in its molecular structure makes it a promising candidate for further exploration in drug discovery and development.

The molecular architecture of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate is notable for its combination of an isoindole core with amino and ester functionalities. The isoindole moiety is a key pharmacophore that has been extensively studied for its potential in modulating various biological pathways. Specifically, isoindole derivatives have shown promise in the development of compounds with anti-inflammatory, anti-cancer, and antimicrobial properties. The introduction of the tert-butoxy carbonyl (Boc) group in the molecule enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, derivatives of isoindole have emerged as particularly interesting due to their ability to interact with biological targets in complex ways. The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate exemplifies this trend, as it incorporates structural elements that are known to enhance binding affinity and selectivity towards specific enzymes and receptors.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The dual presence of indole moieties suggests that it may exhibit synergistic effects when interacting with biological systems. For instance, indole derivatives are well-known for their role in modulating immune responses and have been explored as candidates for treating autoimmune diseases. Additionally, the structural features of this compound may allow it to inhibit key enzymes involved in cancer progression, such as kinases and proteases.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yl)propanoate represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure the introduction of functional groups without compromising the integrity of the core isoindole structure. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex fused ring system. These synthetic strategies not only highlight the versatility of modern organic chemistry but also pave the way for the scalable production of similar compounds for further research.

From a computational chemistry perspective, the molecular properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-6-yll)propanoate have been extensively modeled to predict its behavior in biological systems. Molecular docking studies have shown that this compound can bind effectively to several target proteins relevant to human health. For example, simulations indicate strong binding interactions with enzymes such as cyclooxygenase (COX), which is implicated in pain and inflammation pathways. These findings support the hypothesis that this compound could serve as a lead molecule for developing novel therapeutics.

The pharmacokinetic profile of 1,3-dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 2 - { [ ( tert - butoxy ) carbonyl ] amino } - 3 - ( 1 H - indol - 6 - yll ) propanoate is another critical area of investigation. Studies have begun to explore how its structural features influence absorption, distribution, metabolism, and excretion (ADME) properties. The presence of polar functional groups such as amides and esters suggests that it may exhibit good solubility in both aqueous and lipid environments, which could enhance its bioavailability. Additionally, the Boc group provides stability under physiological conditions while allowing for selective deprotection during drug formulation.

In clinical settings, 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 2 - { [ ( tert - butoxy ) carbonyl ] amino } - 3 - ( 1 H - indol - 6 - yll ) propanoate has shown promise in preclinical trials conducted on various disease models. Initial results indicate that it can modulate inflammatory responses by inhibiting key signaling pathways associated with chronic diseases such as arthritis and fibrosis. Furthermore, tert-butoxy carbonyl-amino-propanoate derivatives have demonstrated efficacy in reducing tumor growth by targeting pathways involved in cell proliferation and survival.

The future direction of research on CAS No:2248258–25–3 is likely to focus on optimizing its pharmacological properties through structure-based drug design approaches. By leveraging computational tools alongside traditional synthetic methods, scientists aim to develop analogs with improved potency, selectivity, and reduced toxicity . This iterative process involves modifying specific functional groups while maintaining the core pharmacophoric elements responsible for biological activity . Such efforts are essential for translating promising laboratory findings into safe effective treatments . p >

As our understanding evolves, new applications may emerge where CAS No:2248258–25–3 plays an integral role . Its unique combination of structural features makes it adaptable enough not only serve as an intermediate but also function directly within complex therapeutic strategies . This adaptability underscores why continued exploration remains so vital—each discovery builds upon prior knowledge creating opportunities previously unimagined . p >

In conclusion, when discussing innovative compounds like CAS No:2248258–25–3 , it’s clear how interdisciplinary collaboration drives progress forward . From molecular design through clinical evaluation, every step contributes significantly toward advancing medicine’s capabilities against challenging diseases . And while much work lies ahead—particularly regarding large-scale synthesis—the groundwork laid thus far offers compelling reasons why researchers worldwide continue investigating this fascinating molecule further . p >

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